1-(4-Aminophenyl)piperidin-4-ol
Overview
Description
1-(4-Aminophenyl)piperidin-4-ol is a chemical compound with the molecular formula C11H16N2O . It has a molecular weight of 192.26 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
Piperidones, which include 1-(4-Aminophenyl)piperidin-4-ol, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various methods have been developed for the synthesis of piperidone derivatives .Molecular Structure Analysis
The InChI code for 1-(4-Aminophenyl)piperidin-4-ol is 1S/C11H16N2O/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4,11,14H,5-8,12H2 .Chemical Reactions Analysis
Piperidones, including 1-(4-Aminophenyl)piperidin-4-ol, have been synthesized through various intra- and intermolecular reactions . These reactions often involve the formation of various piperidine derivatives, substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
1-(4-Aminophenyl)piperidin-4-ol is a solid substance . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Fluorescent Probes in Cell Monitoring
1-(4-Aminophenyl)piperidin-4-ol derivatives have been utilized in the creation of reversible fluorescent probes. For instance, a probe incorporating this group was used to monitor the ClO(-)/AA redox cycle in living HeLa cells. This demonstrates the compound's potential in cell biology research and diagnostic imaging (Wang, Ni, & Shao, 2016).
Antihypertensive Activity
The compound's derivatives have been synthesized and evaluated for their antihypertensive activity. This highlights its potential role in the development of new treatments for high blood pressure (Takai et al., 1985).
Anti-Inflammatory Properties
Derivatives of 1-(4-Aminophenyl)piperidin-4-ol have been studied for their anti-inflammatory properties, particularly as inhibitors of tryptase. This suggests its applicability in treating conditions like asthma or allergic rhinitis (Expert Opinion on Therapeutic Patents, 2002).
Selective Estrogen Receptor Modulators
The compound has been investigated in the development of Selective Estrogen Receptor Modulators (SERMs), which are crucial in breast cancer treatment. This research underscores its potential in oncology (Yadav et al., 2011).
Crystallography and Molecular Interactions
Studies have been conducted on the geometry and intermolecular interactions of 1-(4-Aminophenyl)piperidin-4-ol derivatives. These studies are vital in understanding the compound's behavior in different molecular contexts (Żesławska et al., 2020).
Biochemical Enzyme Inhibition
The compound's derivatives have been explored for their potential as enzyme inhibitors. This includes studies on butyrylcholinesterase inhibition, which is significant in neurodegenerative diseases (Khalid et al., 2016).
Aromatase Inhibition
Research on 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones indicates its role in inhibiting estrogen biosynthesis. This has implications in treating hormone-dependent breast cancer (Hartmann & Batzl, 1986).
Greener Chemistry in Pharmaceutical Manufacturing
There has been a focus on developing more environmentally friendly and safer methods for synthesizing compounds, including 4-aminomethyl-1-(2-phenylethyl)-piperidin-4-ol, a key intermediate in Fenspiride HCl synthesis. This research aligns with the principles of green chemistry (Panchabhai et al., 2021).
Safety and Hazards
Future Directions
Piperidines, including 1-(4-Aminophenyl)piperidin-4-ol, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Piperidine derivatives, a class to which this compound belongs, are known to be involved in a wide range of biological activities and can interact with various targets .
Mode of Action
Piperidine derivatives are known to exhibit diverse modes of action depending on their specific structure and the biological target they interact with .
Biochemical Pathways
Piperidine derivatives are known to be involved in various biochemical pathways due to their wide range of biological activities .
properties
IUPAC Name |
1-(4-aminophenyl)piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4,11,14H,5-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXPIIDUCADEKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588573 | |
Record name | 1-(4-Aminophenyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)piperidin-4-ol | |
CAS RN |
142752-12-3 | |
Record name | 1-(4-Aminophenyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-aminophenyl)piperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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